1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using a nucleophilic aromatic substitution reaction.
Attachment of Propanol Moiety: The final step involves the attachment of the propanol moiety through an etherification reaction, where the hydroxyl group of the propanol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the fluorophenyl group could lead to the formation of a fluorocyclohexane derivative.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It could modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the propanol group.
4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine structure, used as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol is unique due to its combination of a fluorophenyl-piperazine structure with a propanol moiety, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2.2ClH/c1-4-18(2,3)23-14-15(22)13-20-9-11-21(12-10-20)17-8-6-5-7-16(17)19;;/h1,5-8,15,22H,9-14H2,2-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRFAJCWPVGHDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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